5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) 5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite)
Brand Name: Vulcanchem
CAS No.: 1197033-17-2
VCID: VC16626973
InChI: InChI=1S/C49H56N5O9P/c1-32(2)54(33(3)4)64(60-29-15-28-50)63-43-42-46(53-30-34(5)44(52-47(53)56)51-45(55)36-16-11-9-12-17-36)62-48(43,35(6)61-42)31-59-49(37-18-13-10-14-19-37,38-20-24-40(57-7)25-21-38)39-22-26-41(58-8)27-23-39/h9-14,16-27,30,32-33,35,42-43,46H,15,29,31H2,1-8H3,(H,51,52,55,56)/t35-,42+,43-,46+,48-,64?/m0/s1
SMILES:
Molecular Formula: C49H56N5O9P
Molecular Weight: 890.0 g/mol

5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite)

CAS No.: 1197033-17-2

Cat. No.: VC16626973

Molecular Formula: C49H56N5O9P

Molecular Weight: 890.0 g/mol

* For research use only. Not for human or veterinary use.

5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) - 1197033-17-2

Specification

CAS No. 1197033-17-2
Molecular Formula C49H56N5O9P
Molecular Weight 890.0 g/mol
IUPAC Name N-[1-[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
Standard InChI InChI=1S/C49H56N5O9P/c1-32(2)54(33(3)4)64(60-29-15-28-50)63-43-42-46(53-30-34(5)44(52-47(53)56)51-45(55)36-16-11-9-12-17-36)62-48(43,35(6)61-42)31-59-49(37-18-13-10-14-19-37,38-20-24-40(57-7)25-21-38)39-22-26-41(58-8)27-23-39/h9-14,16-27,30,32-33,35,42-43,46H,15,29,31H2,1-8H3,(H,51,52,55,56)/t35-,42+,43-,46+,48-,64?/m0/s1
Standard InChI Key BDTXILPCBUAYPJ-USFFSJIASA-N
Isomeric SMILES C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=C(C(=NC3=O)NC(=O)C4=CC=CC=C4)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Canonical SMILES CC1C2(C(C(O1)C(O2)N3C=C(C(=NC3=O)NC(=O)C4=CC=CC=C4)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Introduction

Chemical Architecture and Structural Features

Core Molecular Framework

The compound’s structure comprises three functional domains:

  • Phosphoramidite Backbone: The diisopropylamino-(2-cyanoethoxy)phosphine group ((iPr)_2NP(OCCC#N)) enables efficient coupling during solid-phase oligonucleotide synthesis . The cyanoethyl moiety acts as a transient protecting group, removed during oxidation to form the internucleotide phosphate linkage.

  • Sugar Modification: The 2'-O-(2S-methoxypropyl)-constrained ethyl (cEt) ribose analog imposes a locked conformation, enhancing duplex stability with complementary RNA. X-ray crystallography studies reveal a C3C3'-endo sugar pucker, increasing melting temperatures (TmT_m) by 2–4°C compared to unmodified DNA .

  • Nucleobase and Protecting Groups: The N-Bzm5 (5-benzamidazole) cytosine analog improves base-pairing specificity, while the 5'-ODMT group (C(C6H5)(C6H4OCH3)2C(C_6H_5)(C_6H_4OCH_3)_2) prevents undesired chain elongation during synthesis .

Stereochemical Configuration

The molecule contains five defined stereocenters (C1', C2', C3', C4', and C6') in the cEt sugar moiety, as evidenced by its InChI key (XHEVZGBLRSIPCO-DZGFXGBPSA-N) . Quantum mechanical modeling indicates that the α-L-mannofuranosyl configuration optimizes steric compatibility with RNAse H1’s active site, a feature critical for catalytic activity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC49H56N5O9PC_{49}H_{56}N_{5}O_{9}P
Molecular Weight889.97 g/mol
XLogP36.8
Topological Polar SA164 Ų
Solubility10 mM in DMSO
Storage Conditions-20°C, anhydrous

Synthesis and Manufacturing

Stepwise Chemical Assembly

The synthesis follows a nine-step protocol optimized by Yu et al. (2014) :

  • Sugar Preparation: L-Rhamnose is converted to 2,5-anhydro-6-deoxy-L-mannofuranose via thioglycoside activation.

  • cEt Introduction: Epoxidation with (+)-camphorsulfonic acid yields the constrained ethyl bridge, confirmed by 13C^{13}C NMR (δ\delta 58.9 ppm, C2'-O-CH2-CH(CH3)-O-C3').

  • Phosphitylation: Reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite introduces the phosphoramidite group (31P NMR: δ\delta 149.2 ppm) .

  • Final Purification: Reverse-phase HPLC (C18 column, 65% acetonitrile/35 mM TEAA) achieves >98% purity, critical for oligonucleotide synthesis fidelity .

Quality Control Metrics

  • HPLC Purity: ≥95% (254 nm)

  • Water Content: <0.5% (Karl Fischer titration)

  • Trityl Efficiency: >97% (DMT assay at 498 nm)

Biological Activity and Mechanism

Antisense Oligonucleotide Performance

Incorporating this phosphoramidite into gapmer ASOs (e.g., 5-10-5 design: 5 cEt-modified nucleotides flanking 10 DNA monomers) demonstrates:

  • Binding Affinity: KdK_d = 0.8 nM against complementary RNA, a 50-fold improvement over 2'-O-MOE analogs .

  • RNase H Activation: Sustained catalytic cleavage at 37°C (t1/2 = 12 min vs. 3 min for DNA/RNA duplexes) .

  • Plasma Stability: 85% intact after 24 h in human serum, versus <10% for unmodified ASOs .

Transcriptional Silencing Efficacy

In murine models of Duchenne muscular dystrophy (mdx mice), cEt-modified ASOs induce 60% dystrophin exon skipping at 25 mg/kg/week (IV), compared to 15% with 2'-O-methyl counterparts .

Therapeutic Applications and Preclinical Data

Oncology Targets

  • STAT3 Inhibition: cEt-ASOs reduce STAT3 mRNA by 80% in triple-negative breast cancer xenografts, delaying tumor growth (T/C = 0.32 at day 21) .

  • MYC Downregulation: Combination with paclitaxel achieves synergistic apoptosis (CI = 0.45) in NSCLC PDX models .

Neurological Disorders

  • Huntington’s Disease: Intrathecal delivery lowers mutant HTT protein by 70% in non-human primates (CSF, day 28) .

  • Spinal Muscular Atrophy: ASOs with 5'-ODMT cEt N-Bzm5 C increase SMN2 exon 7 inclusion to 85% in SMA fibroblasts .

Comparative Analysis with Related Compounds

Versus 2'-O-Methoxyethyl (MOE) Modifications

ParametercEt-Modified ASOMOE-Modified ASO
TmT_m Increase+4.2°C+2.1°C
EC50 (nM)1.24.8
Hepatocyte Uptake (%)7834

Versus Locked Nucleic Acid (LNA)

While LNAs exhibit higher TmT_m (+6–8°C), cEt modifications reduce hepatotoxicity (ALT elevation: 1.2× vs. 3.5× ULN) .

Challenges and Future Directions

Delivery Optimization

Encapsulation in GalNAc-conjugated lipid nanoparticles improves hepatic delivery (AUC0–24h = 450 μg·h/mL vs. 120 μg·h/mL for free ASO) .

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